molecular formula C11H8BrClFN3O B14907188 5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2h)-one

5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2h)-one

Katalognummer: B14907188
Molekulargewicht: 332.55 g/mol
InChI-Schlüssel: GLJBVMXQGHUKSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromine atom, a fluorine atom, and a chlorine atom, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Halogenation: The starting material, 2-fluorobenzylamine, undergoes nitration followed by halogenation to introduce the bromine atom.

    Coupling Reaction: The halogenated intermediate is then coupled with 4-chloropyridazin-3(2H)-one under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-5-fluorobenzyl bromide: Shares similar halogenation patterns but differs in its core structure.

    2-Amino-5-bromopyridine: Contains a bromine atom and an amino group but lacks the fluorine and chloropyridazinone moieties.

Uniqueness

5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C11H8BrClFN3O

Molekulargewicht

332.55 g/mol

IUPAC-Name

4-[(5-bromo-2-fluorophenyl)methylamino]-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C11H8BrClFN3O/c12-7-1-2-8(14)6(3-7)4-15-9-5-16-17-11(18)10(9)13/h1-3,5H,4H2,(H2,15,17,18)

InChI-Schlüssel

GLJBVMXQGHUKSX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)CNC2=C(C(=O)NN=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.